molecular formula C10H9BrF2 B3315274 2-Bromo-4-(3,4-difluorophenyl)-1-butene CAS No. 951892-63-0

2-Bromo-4-(3,4-difluorophenyl)-1-butene

Cat. No.: B3315274
CAS No.: 951892-63-0
M. Wt: 247.08 g/mol
InChI Key: XMHDMTNKLHKYKS-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,4-difluorophenyl)-1-butene is an organic compound that features a bromine atom and a difluorophenyl group attached to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,4-difluorophenyl)-1-butene typically involves the reaction of 3,4-difluorophenylboronic acid with a suitable brominated butene precursor. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,4-difluorophenyl)-1-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The butene chain can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products

    Substitution Reactions: Products include 2-amino-4-(3,4-difluorophenyl)-1-butene or 2-thio-4-(3,4-difluorophenyl)-1-butene.

    Oxidation Reactions: Products include 2-bromo-4-(3,4-difluorophenyl)-1,2-epoxybutane or 2-bromo-4-(3,4-difluorophenyl)-1,2-diol.

    Reduction Reactions: The major product is 2-bromo-4-(3,4-difluorophenyl)butane.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,4-difluorophenyl)-1-butene involves its interaction with specific molecular targets. The bromine atom and difluorophenyl group can participate in various binding interactions with enzymes or receptors, influencing biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(3,4-difluorophenyl)-1-butene is unique due to the presence of both bromine and difluorophenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(3-bromobut-3-enyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHDMTNKLHKYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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